molecular formula C10H11ClN4 B8449687 3-(2-Chloropyridin-4-yl)-1-ethyl-1H-pyrazol-5-amine

3-(2-Chloropyridin-4-yl)-1-ethyl-1H-pyrazol-5-amine

Cat. No. B8449687
M. Wt: 222.67 g/mol
InChI Key: KSZPXFRACWYCHI-UHFFFAOYSA-N
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Patent
US08785468B2

Procedure details

To a solution of (Z)-3-amino-3-(2-chloropyridin-4-yl)acrylonitrile 20.2.A (2590 mg, 14420 μmol), and ethylhydrazine oxalate (3220 mg, 2144 μmol) in MeOH (70 mL) was added 2N HCl (18 mL). The reaction was stirred at 80° C. for 2 hr, when LC/MS indicated the completion of the reaction (m/e: 223). The reaction was concentrated and worked up between saturated NaHCO3. and iPrOH/CHCl3. Silica gel chromatography afforded the desired product 20.2.B 1.96 g (61%).
Quantity
2590 mg
Type
reactant
Reaction Step One
Quantity
3220 mg
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1]/[C:2](/[C:6]1[CH:11]=[CH:10][N:9]=[C:8]([Cl:12])[CH:7]=1)=[CH:3]\[C:4]#[N:5].[C:13](O)(=O)[C:14](O)=O.C([NH:21]N)C.Cl>CO>[Cl:12][C:8]1[CH:7]=[C:6]([C:2]2[CH:3]=[C:4]([NH2:21])[N:5]([CH2:13][CH3:14])[N:1]=2)[CH:11]=[CH:10][N:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2590 mg
Type
reactant
Smiles
N\C(=C/C#N)\C1=CC(=NC=C1)Cl
Name
Quantity
3220 mg
Type
reactant
Smiles
C(C(=O)O)(=O)O.C(C)NN
Name
Quantity
18 mL
Type
reactant
Smiles
Cl
Name
Quantity
70 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 80° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the completion of the reaction (m/e: 223)
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC=CC(=C1)C1=NN(C(=C1)N)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.96 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 410.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.